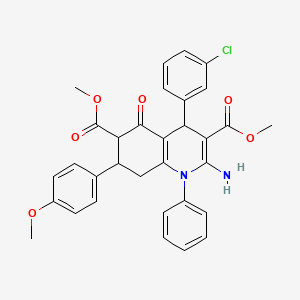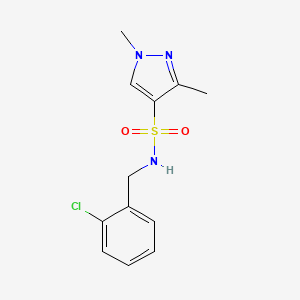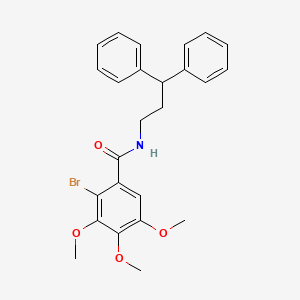
4-(3-bromo-4-methylphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BROMO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromo, methyl, and fluorophenyl groups. Common reagents used in these reactions include hydrazine, bromine, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-BROMO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-BROMO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-BROMO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(3-BROMO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives with different substituents on the phenyl rings. Examples include:
- 4-(3-CHLORO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-(3-BROMO-4-METHYLPHENYL)-5-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-(3-BROMO-4-METHYLPHENYL)-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H11BrFN3S |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
4-(3-bromo-4-methylphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11BrFN3S/c1-9-2-7-12(8-13(9)16)20-14(18-19-15(20)21)10-3-5-11(17)6-4-10/h2-8H,1H3,(H,19,21) |
InChI-Schlüssel |
TUPFKJAAUPMPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11072647.png)
![2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11072653.png)

![2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B11072677.png)
![N-tert-butyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11072692.png)


![Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B11072704.png)

![2,4-Di(piperidin-1-yl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3,5-triazine](/img/structure/B11072710.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11072716.png)
![2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11072723.png)
![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11072733.png)
![ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11072739.png)
